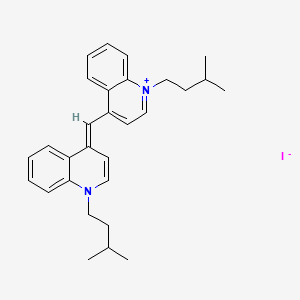

(E)-Cyanine 3.5 chloride

描述

属性

CAS 编号 |

523-42-2 |

|---|---|

分子式 |

C29H35IN2 |

分子量 |

538.5 g/mol |

IUPAC 名称 |

(4Z)-1-(3-methylbutyl)-4-[[1-(3-methylbutyl)quinolin-1-ium-4-yl]methylidene]quinoline iodide |

InChI |

InChI=1S/C29H35N2.HI/c1-22(2)13-17-30-19-15-24(26-9-5-7-11-28(26)30)21-25-16-20-31(18-14-23(3)4)29-12-8-6-10-27(25)29;/h5-12,15-16,19-23H,13-14,17-18H2,1-4H3;1H/q+1;/p-1 |

InChI 键 |

QGKMIGUHVLGJBR-UHFFFAOYSA-M |

手性 SMILES |

CC(C)CCN1C=C/C(=C\C2=CC=[N+](C3=CC=CC=C23)CCC(C)C)/C4=CC=CC=C41.[I-] |

规范 SMILES |

CC(C)CCN1C=CC(=CC2=CC=[N+](C3=CC=CC=C23)CCC(C)C)C4=CC=CC=C41.[I-] |

外观 |

Solid powder |

其他CAS编号 |

523-42-2 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AI 3-19500; AI-3-19500; Al3-19500 |

产品来源 |

United States |

Foundational & Exploratory

(E)-Cyanine 3.5 chloride spectral properties

An In-Depth Technical Guide to the Spectral Properties of (E)-Cyanine 3.5 Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Cyanine 3.5 (Cy3.5) chloride is a synthetic, orange-red fluorescent dye belonging to the cyanine family.[1] These dyes are notable for their high molar extinction coefficients, sharp spectral peaks, and applications in biotechnology.[1][2] Cy3.5 is structurally characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings. The length and nature of this conjugated system are primary determinants of its spectral properties.[3] This guide provides a detailed overview of the core spectral characteristics of this compound, experimental protocols for their determination, and workflows for its application in labeling.

Core Spectral Properties

The spectral properties of Cyanine 3.5 can vary slightly depending on its chemical form (e.g., free acid, NHS ester) and the solvent environment. The data below represents a consolidation of reported values.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~579 - 591 nm | The peak absorption wavelength. Values reported include ~579 nm, ~581 nm, and 591 nm.[1][4][5][6][7] |

| Emission Maximum (λem) | ~591 - 604 nm | The peak fluorescence emission wavelength. Values reported include ~591 nm, ~596 nm, and 604 nm.[1][4][5][6][7] |

| Molar Extinction Coefficient (ε) | 116,000 - 150,000 M-1cm-1 | A measure of how strongly the dye absorbs light at its excitation maximum.[7][8] |

| Fluorescence Quantum Yield (Φ) | 0.15 - 0.35 | The ratio of photons emitted to photons absorbed. This value is highly sensitive to the molecular environment.[7][8] |

| Stokes Shift | ~12 - 23 nm | The difference between the excitation and emission maxima. A typical reported value is ~15 nm.[1] |

Experimental Protocols

Accurate determination of spectral properties is fundamental to the effective use of fluorescent dyes. The following are generalized protocols for acquiring absorption and fluorescence data for cyanine dyes.

Protocol 1: Determining Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the steps to measure the UV-Visible absorption spectrum of Cy3.5 and calculate its molar extinction coefficient.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., absolute ethanol, methanol, or DMSO)[9]

-

Calibrated UV-Vis spectrophotometer

-

1 cm pathlength quartz cuvettes[9]

-

Volumetric flasks and precision pipettes

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM in DMSO). Cyanine dyes are susceptible to precipitation in the presence of water; ensure all glassware is dry and use anhydrous solvents.[9]

-

Perform a series of dilutions from the stock solution to create a set of standards with known concentrations (e.g., 1 µM to 10 µM) in the final spectroscopic solvent (e.g., ethanol).[9]

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer's visible light source at least 15 minutes before measurement to ensure lamp stability.[9]

-

Set the instrument to scan a wavelength range that brackets the expected absorption maximum, for instance, from 400 nm to 700 nm.

-

-

Measurement:

-

Fill a clean 1 cm quartz cuvette with the solvent to be used for the dilutions and record a baseline (blank) spectrum. This will be subtracted from the sample spectra.[3]

-

Rinse the cuvette 2-3 times with the first dye solution before filling it for measurement.[9]

-

Measure the absorbance of each prepared standard solution, starting with the least concentrated.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

According to the Beer-Lambert law (A = εcl), plot the absorbance at λmax against the concentration of the standards.

-

The slope of the resulting linear fit is the molar extinction coefficient (ε).

-

Protocol 2: Determining Fluorescence Emission Spectrum and Quantum Yield

This protocol describes how to measure the fluorescence spectrum and determine the relative quantum yield of Cy3.5.

Materials:

-

This compound solutions (as prepared in Protocol 1)

-

A reference standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ ≈ 0.95)

-

Calibrated spectrofluorometer

-

Quartz fluorescence cuvettes

Methodology:

-

Sample Preparation:

-

Use a diluted solution of Cy3.5 with an absorbance value below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Prepare a solution of the reference standard with a similar absorbance value at the same excitation wavelength.

-

-

Spectrofluorometer Setup:

-

Set the excitation wavelength to the absorption maximum (λex) of Cy3.5 determined previously.

-

Set the emission scan range to start approximately 10 nm above the excitation wavelength and extend well beyond the expected emission peak (e.g., 590 nm to 750 nm).

-

-

Measurement:

-

Record the fluorescence emission spectrum of the solvent blank.

-

Record the fluorescence emission spectrum of the Cy3.5 sample.

-

Without changing the instrument settings, record the emission spectrum of the reference standard.

-

-

Data Analysis (Relative Quantum Yield Calculation):

-

Integrate the area under the emission curves for both the Cy3.5 sample and the reference standard.

-

Correct the integrated fluorescence intensities for the absorbance of the samples at the excitation wavelength.

-

Calculate the quantum yield (ΦS) of the sample using the following equation: ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts S and R refer to the sample and reference, respectively.

-

-

Visualized Workflows

The following diagrams illustrate key experimental and logical workflows involving Cyanine 3.5.

References

- 1. Cyanine3.5 Dye | AxisPharm [axispharm.com]

- 2. Cyanine - Wikipedia [en.wikipedia.org]

- 3. lakeheadu.ca [lakeheadu.ca]

- 4. Spectrum [Cy3.5 (Cyanine-3.5)] | AAT Bioquest [aatbio.com]

- 5. gentaur.com [gentaur.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Cyanine 3.5 monosuccinimidyl ester [equivalent to Cy3.5® NHS ester] | AAT Bioquest [aatbio.com]

- 9. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

An In-depth Technical Guide to the Synthesis of (E)-Cyanine 3.5 Chloride

This technical guide provides a comprehensive overview of a plausible synthetic protocol for (E)-Cyanine 3.5 chloride, a fluorescent dye of significant interest in biomedical research and drug development. The synthesis involves a multi-step process, beginning with the preparation of key heterocyclic precursors, followed by the construction of a unique polymethine bridge incorporating a cyclopentene (B43876) moiety, and culminating in a final condensation reaction to yield the asymmetric cyanine dye. This document is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development.

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the final product involved in the synthesis of this compound.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| Phenylhydrazine (B124118) | 100-63-0 | C₆H₈N₂ | 108.14 | - |

| 3-Methyl-2-butanone (B44728) | 563-80-4 | C₅H₁₀O | 86.13 | - |

| 2,3,3-Trimethylindolenine (B142774) | 118-12-7 | C₁₂H₁₅N | 173.26 | 85-95 |

| Methyl p-toluenesulfonate | 80-48-8 | C₈H₁₀O₃S | 186.23 | - |

| 1,2,3,3-Tetramethyl-3H-indolium tosylate | 138-33-0 | C₁₉H₂₃NO₃S | 361.46 | >90 |

| 1,3,3-Trimethyl-2-methyleneindoline (B94422) (Fischer's Base) | 118-12-7 | C₁₂H₁₅N | 173.25 | >90 |

| N,N'-Diphenylformamidine | 622-15-1 | C₁₃H₁₂N₂ | 196.25 | - |

| 3-(Dimethylamino)acrolein | 927-63-9 | C₅H₉NO | 99.13 | - |

| Cyclopentanone (B42830) | 120-92-3 | C₅H₈O | 84.12 | - |

| (E)-2-(2-((E)-3-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-indol-1-ium chloride (Cyanine 3.5 Chloride) | Not available | C₃₄H₄₁ClN₂ | 525.16 | 30-50 |

Experimental Protocols

The synthesis of this compound is a multi-step process. The following protocols are based on established chemical principles and literature precedents for the synthesis of similar cyanine dyes.

Part 1: Synthesis of Precursors

1.1 Synthesis of 2,3,3-Trimethylindolenine

This procedure follows the principles of the Fischer indole (B1671886) synthesis.[1][2][3][4]

-

Reaction: Phenylhydrazine is reacted with 3-methyl-2-butanone in the presence of an acid catalyst to form 2,3,3-trimethylindolenine.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (1.0 eq) and 3-methyl-2-butanone (1.1 eq).

-

Slowly add glacial acetic acid (as solvent and catalyst) to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a beaker containing ice water.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with diethyl ether or dichloromethane (B109758) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure 2,3,3-trimethylindolenine as a colorless to pale yellow oil.

-

1.2 Synthesis of 1,2,3,3-Tetramethyl-3H-indolium tosylate

-

Reaction: N-alkylation of 2,3,3-trimethylindolenine with methyl p-toluenesulfonate.

-

Procedure:

-

In a round-bottom flask, dissolve 2,3,3-trimethylindolenine (1.0 eq) in a minimal amount of a suitable solvent like acetonitrile (B52724) or sulfolane.

-

Add methyl p-toluenesulfonate (1.05 eq) to the solution.

-

Heat the reaction mixture at 100-120 °C for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the product.

-

Cool the reaction mixture to room temperature.

-

Add diethyl ether to the mixture to precipitate the product completely.

-

Filter the solid product, wash with diethyl ether, and dry under vacuum to yield 1,2,3,3-tetramethyl-3H-indolium tosylate as a solid.

-

1.3 Synthesis of 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)

-

Reaction: Deprotonation of 1,2,3,3-tetramethyl-3H-indolium tosylate.

-

Procedure:

-

Suspend 1,2,3,3-tetramethyl-3H-indolium tosylate (1.0 eq) in water.

-

Add a strong base, such as a concentrated solution of sodium hydroxide (B78521) or potassium hydroxide, dropwise with stirring until the mixture becomes strongly alkaline.

-

The product, Fischer's base, will separate as an oily layer.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain 1,3,3-trimethyl-2-methyleneindoline as a pale yellow oil.

-

Part 2: Synthesis of the Polymethine Bridge Intermediate

A plausible route for the synthesis of a suitable polymethine bridge precursor is outlined below. This is a proposed pathway based on established organic reactions.

2.1 Synthesis of 3-(Dimethylaminomethylene)cyclopentanone

-

Reaction: Condensation of cyclopentanone with a formylating agent.

-

Procedure:

-

In a round-bottom flask, cool a solution of cyclopentanone (1.0 eq) in an inert solvent like toluene (B28343) to 0 °C.

-

Slowly add a formylating agent such as Bredereck's reagent (tert-butoxybis(dimethylamino)methane) or a mixture of dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

2.2 Synthesis of 3-((E)-2-Anilinovinyl)cyclopent-1-en-1-yl)(phenyl)methanone anil hydrochloride (Proposed Intermediate)

-

Reaction: Vilsmeier-Haack type reaction on the enaminone followed by reaction with aniline (B41778).

-

Procedure:

-

In a flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at 0 °C.

-

Add 3-(dimethylaminomethylene)cyclopentanone (1.0 eq) to the Vilsmeier reagent at 0 °C and then stir at room temperature for a few hours.

-

Quench the reaction by pouring it onto ice, followed by neutralization with a base.

-

The resulting intermediate is then reacted with aniline hydrochloride in a suitable solvent like ethanol (B145695) and heated to reflux to form the dianil hydrochloride salt, which serves as the polymethine bridge precursor.

-

The product can be isolated by precipitation and purified by recrystallization.

-

Part 3: Final Condensation to this compound

3.1 Synthesis of (E)-2-(2-((E)-3-(2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-indol-1-ium chloride

-

Reaction: Stepwise condensation of the two different indoline (B122111) precursors with the polymethine bridge intermediate.

-

Procedure:

-

Dissolve 1,2,3,3-tetramethyl-3H-indolium tosylate (1.0 eq) and the polymethine bridge precursor (1.0 eq) in a suitable solvent such as acetic anhydride (B1165640) or a mixture of pyridine (B92270) and acetic acid.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and add 1,3,3-trimethyl-2-methyleneindoline (Fischer's Base) (1.0 eq).

-

Continue to heat the mixture at reflux for another 2-4 hours.

-

Monitor the formation of the deep-colored dye by UV-Vis spectroscopy.

-

After the reaction is complete, cool the mixture and pour it into a large volume of diethyl ether to precipitate the crude dye.

-

Filter the crude product and wash it with diethyl ether.

-

Purify the dye using column chromatography on silica gel or alumina, using a mixture of dichloromethane and methanol (B129727) as the eluent.

-

The counterion can be exchanged to chloride by treatment with a chloride salt solution followed by precipitation or by using an ion-exchange resin.

-

The final product should be dried under vacuum and stored in the dark to prevent photobleaching.

-

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

This guide outlines a robust and plausible pathway for the synthesis of this compound. Researchers should note that optimization of reaction conditions, including temperature, reaction time, and purification methods, may be necessary to achieve desired yields and purity. Standard laboratory safety precautions should be followed throughout all experimental procedures.

References

(E)-Cyanine 3.5 Chloride: A Technical Guide to Spectral Properties and Applications

(E)-Cyanine 3.5 chloride, commonly known as Cy3.5, is a fluorescent dye belonging to the cyanine family, characterized by its bright orange-red fluorescence. This technical guide provides an in-depth overview of its spectral properties, experimental protocols for its use, and its applications in biological research, catering to researchers, scientists, and drug development professionals.

Core Spectral Properties

This compound is a photostable fluorophore with a high quantum yield, making it a valuable tool for various fluorescence-based assays.[1] Its core spectral characteristics are the excitation and emission maxima, which represent the wavelengths at which the molecule most efficiently absorbs and emits light, respectively.

The precise excitation and emission maxima of Cy3.5 can vary slightly depending on the solvent environment and the molecule to which it is conjugated. This variability is a critical consideration for experimental design and data interpretation. The spectral properties from various sources are summarized below.

| Parameter | Wavelength (nm) | Source |

| Excitation Maximum (λex) | 579 | AAT Bioquest[2], FluoroFinder[3] |

| 581 | AxisPharm[1] | |

| 591 | Gentaur[4], MedChemExpress[5][6], Lumiprobe[7] | |

| Emission Maximum (λem) | 591 | AAT Bioquest[2], FluoroFinder[3] |

| 596 | AxisPharm[1] | |

| 604 | Gentaur[4], MedChemExpress[5][6], Lumiprobe[7] | |

| Stokes Shift | ~15 | AxisPharm[1] |

| Molar Extinction Coefficient (ε) | 116,000 L⋅mol⁻¹⋅cm⁻¹ | Lumiprobe[7] |

| Fluorescence Quantum Yield (Φ) | 0.35 | Lumiprobe[7] |

The Stokes shift, the difference between the excitation and emission maxima, is an important characteristic of a fluorophore. A larger Stokes shift minimizes the overlap between the absorption and emission spectra, which is advantageous for reducing background noise in fluorescence imaging.

Experimental Protocols

Accurate and reproducible measurement of the spectral properties of this compound is essential for its effective use. Below is a generalized protocol for determining the excitation and emission spectra of cyanine dyes.

Preparation of Dye Solutions

-

Stock Solution: Prepare a stock solution of this compound at a concentration of 1-10 mM in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Working Solution: Dilute the stock solution to a final concentration in the micromolar range (e.g., 1-10 µM) using the desired buffer for the experiment (e.g., 0.05 M Tris-HCl, pH 7.9).[8] For cellular applications, the dye can be diluted in culture medium.[6]

Spectral Measurements

-

Instrumentation: Utilize a fluorescence spectrophotometer or a plate reader with spectral scanning capabilities.

-

Excitation Spectrum:

-

Set the emission wavelength to the expected emission maximum (e.g., 596 nm).

-

Scan a range of excitation wavelengths (e.g., 450-590 nm).[9]

-

The wavelength that yields the highest fluorescence intensity is the excitation maximum (λex).

-

-

Emission Spectrum:

-

Set the excitation wavelength to the determined excitation maximum (e.g., 581 nm).

-

Scan a range of emission wavelengths (e.g., 590-700 nm).[9]

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield and similar spectral properties.[10]

Applications in Research and Drug Development

This compound is a versatile fluorescent probe with a broad range of applications in biological research and drug development. Its ability to be conjugated to various biomolecules, such as proteins, peptides, and oligonucleotides, makes it a powerful tool for visualization and quantification.[4][5][6]

Biomolecule Labeling and Detection

The NHS (N-hydroxysuccinimide) ester form of Cy3.5 is commonly used for labeling primary amino groups (-NH2) on proteins and other biomolecules.[4][5][6] This covalent labeling allows for the sensitive detection and tracking of these molecules in various assays.

Fluorescence Microscopy and Cellular Imaging

Cy3.5-labeled molecules are widely used in fluorescence microscopy to visualize cellular structures and processes.[1] For instance, labeled antibodies can be used for immunofluorescence staining of specific proteins within cells, while labeled oligonucleotides can be used for fluorescence in situ hybridization (FISH) to detect specific nucleic acid sequences.

Flow Cytometry

In flow cytometry, Cy3.5 can be used as a fluorescent label for antibodies or other probes to identify and quantify specific cell populations.[1] Its bright fluorescence allows for the sensitive detection of even low-abundance targets.

Conclusion

This compound is a robust and versatile fluorescent dye with significant utility in biological research and drug development. A thorough understanding of its spectral properties and the implementation of standardized experimental protocols are crucial for obtaining reliable and reproducible results. Its applications in biomolecule labeling, fluorescence microscopy, and flow cytometry continue to contribute to advancements in our understanding of complex biological systems.

References

- 1. Cyanine3.5 Dye | AxisPharm [axispharm.com]

- 2. Spectrum [Cy3.5 (Cyanine-3.5)] | AAT Bioquest [aatbio.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. gentaur.com [gentaur.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. chemistry.nat.fau.eu [chemistry.nat.fau.eu]

- 9. courses.physics.illinois.edu [courses.physics.illinois.edu]

- 10. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Photostability and Photobleaching of (E)-Cyanine 3.5 Chloride

For Researchers, Scientists, and Drug Development Professionals

(E)-Cyanine 3.5 chloride (Cy3.5) is a fluorescent dye belonging to the cyanine family, characterized by its bright emission in the orange-red region of the spectrum. Its utility in various biological and pharmaceutical research applications, including fluorescence microscopy, flow cytometry, and as a labeling agent for biomolecules, is well-established. However, a critical parameter governing its effectiveness and the reliability of the data obtained is its photostability. This technical guide provides a comprehensive overview of the photophysical properties, photobleaching mechanisms, and experimental protocols relevant to this compound.

Core Photophysical and Photostability Properties

The photophysical characteristics of a fluorophore are fundamental to its performance. For this compound, these properties dictate its brightness and spectral compatibility with various imaging systems. AAT Bioquest provides key spectral properties for a derivative, Cyanine 3.5 monosuccinimidyl ester, which is the reactive form used for labeling. The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, while the molar extinction coefficient reflects the dye's ability to absorb light at a specific wavelength.[1]

| Property | Value | Reference |

| Excitation Maximum (λex) | ~579 nm | [1] |

| Emission Maximum (λem) | ~591 nm | [1] |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φf) | 0.15 | [1] |

The photostability of cyanine dyes, including Cy3.5, is a significant consideration, particularly in applications requiring prolonged or intense light exposure. While cyanine dyes are generally known to be more photostable than older fluorophores like fluorescein, they are still susceptible to photobleaching.[2] The stability of cyanine dyes can be influenced by the rigidity of their polymethine chain and the presence of specific substituents.

Mechanisms of Photobleaching

The primary mechanism responsible for the photobleaching of cyanine dyes is photooxidation, a process mediated by reactive oxygen species (ROS), with singlet oxygen (¹O₂) being the principal agent. This process can be summarized in the following steps:

-

Excitation: The cyanine dye absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: A fraction of the excited singlet state molecules can undergo intersystem crossing to a longer-lived triplet state (T₁).

-

Energy Transfer to Oxygen: The dye in its triplet state can transfer energy to molecular oxygen (³O₂), which is naturally present in a triplet ground state, converting it to the highly reactive singlet oxygen (¹O₂).

-

Reaction with the Fluorophore: Singlet oxygen, a potent oxidizing agent, can then react with the electron-rich polymethine chain of the cyanine dye. This reaction often leads to the cleavage of the conjugated system, resulting in non-fluorescent degradation products.

One of the known photobleaching pathways for longer-chain cyanine dyes is the shortening of the polymethine chain. For instance, it has been demonstrated that the photoproduct of Cyanine5.5 is Cyanine3.5, indicating a cleavage of a two-carbon unit from the polymethine chain.[3] This suggests a similar degradation pathway for other cyanine dyes where the extended π-system is susceptible to oxidative damage.

Experimental Protocols

Accurate assessment of the photostability of this compound is crucial for its effective use. The following protocols provide a framework for quantifying its photobleaching characteristics and fluorescence quantum yield.

Protocol 1: Determination of Photobleaching Rate

This protocol outlines a method to quantify the rate of photobleaching of this compound in solution under continuous illumination.

Materials:

-

This compound

-

Spectrophotometer

-

Fluorometer or fluorescence microscope with a suitable laser line (e.g., 561 nm or 589 nm) and emission filters

-

Quartz cuvettes

-

Solvent of interest (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), ethanol)

-

Antifade agents (optional, e.g., n-propyl gallate, Trolox)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the desired experimental buffer (e.g., PBS) to a final concentration with an absorbance of approximately 0.1 at the excitation maximum to minimize inner filter effects.

-

Initial Measurements: Record the initial absorbance spectrum and fluorescence emission spectrum of the sample.

-

Photobleaching Experiment:

-

Place the sample in the fluorometer or on the microscope stage.

-

Continuously illuminate the sample with the excitation light source at a constant power.

-

Record the fluorescence intensity at regular time intervals until the signal has significantly decreased.

-

-

Data Analysis:

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the decay curve to an exponential function to determine the photobleaching rate constant (k) or the half-life (t₁/₂).

-

Protocol 2: Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is determined relative to a standard with a known quantum yield.

Materials:

-

This compound

-

A standard fluorophore with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

Spectrophotometer

-

Fluorometer

-

Solvent for both sample and standard

Procedure:

-

Prepare a Series of Dilutions: Prepare a series of dilutions of both the this compound and the standard fluorophore in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.

-

Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength.

-

Measure Fluorescence: Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of each plot is proportional to the quantum yield.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

-

Strategies to Mitigate Photobleaching

Several strategies can be employed to minimize the photobleaching of this compound during experiments:

-

Use of Antifade Reagents: The addition of antifade agents to the imaging medium can significantly enhance the photostability of fluorophores. These reagents work by quenching triplet states or scavenging reactive oxygen species. Common antifade agents include:

-

n-propyl gallate

-

p-phenylenediamine (PPD)

-

Trolox (a water-soluble vitamin E analog)

-

Commercial antifade mounting media

-

-

Oxygen Scavenging Systems: Removing molecular oxygen from the sample environment can prevent the formation of singlet oxygen. This is often achieved using enzymatic oxygen scavenging systems, such as glucose oxidase and catalase, in the imaging buffer.

-

Optimization of Imaging Conditions:

-

Minimize Excitation Power: Use the lowest laser power necessary to obtain a sufficient signal-to-noise ratio.

-

Reduce Exposure Time: Use the shortest possible exposure times for image acquisition.

-

Use Neutral Density Filters: Attenuate the excitation light intensity.

-

By understanding the photophysical properties and photobleaching mechanisms of this compound and by implementing appropriate experimental protocols and mitigation strategies, researchers can enhance the quality and reliability of their fluorescence-based studies.

References

(E)-Cyanine 3.5 Chloride: A Comprehensive Technical Guide for Researchers

Introduction

(E)-Cyanine 3.5 (Cy3.5) chloride is a reactive, red-emitting fluorescent dye widely utilized in the life sciences for the labeling of various biomolecules.[1][2] As an analogue of the Cy3.5 fluorophore, it is functionalized with an N-hydroxysuccinimide (NHS) ester group, enabling covalent conjugation to primary amino groups in peptides, proteins, and oligonucleotides.[1][2] This technical guide provides an in-depth overview of (E)-Cyanine 3.5 chloride, including its chemical and physical properties, detailed experimental protocols for biomolecule labeling, and key applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known by its synonym Cy3.5 NHS ester chloride, possesses distinct chemical and photophysical characteristics that make it a valuable tool in fluorescence-based assays. The primary Chemical Abstracts Service (CAS) number for this compound is 2231670-86-1 .[3][4] Another CAS number, 3077081-67-2, has also been associated with a similar (E)-isomer of Cyanine 3.5 NHS ester chloride. It is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), but insoluble in water.[5][6] For long-term storage, the powdered form should be kept at -20°C for up to three years, while solutions in solvent can be stored at -80°C for up to one year.[3]

Photophysical Characteristics

The fluorescence properties of this compound are central to its utility. It exhibits a strong absorption and emission in the orange-red region of the visible spectrum. The key photophysical parameters are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2231670-86-1 | [3][4] |

| Molecular Formula | C₄₂H₄₄ClN₃O₄ | [3] |

| Molecular Weight | 690.27 g/mol | [3] |

| Excitation Maximum (λex) | 591 nm | [1][2][6] |

| Emission Maximum (λem) | 604 nm | [1][2][6] |

| Molar Extinction Coefficient (ε) | 116,000 L⋅mol⁻¹⋅cm⁻¹ | [6] |

| Fluorescence Quantum Yield (Φ) | 0.35 | [6] |

| Appearance | Dark purple solid | [6] |

| Solubility | Soluble in DMF, DMSO; Insoluble in water | [5][6] |

Experimental Protocols

The following section provides a detailed methodology for the covalent labeling of proteins with this compound. The protocol is based on the reaction of the NHS ester with primary amines on the protein surface.

Protein Labeling with this compound

1. Materials and Reagents:

-

Protein of interest

-

This compound (Cy3.5 NHS ester)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

-

Purification column (e.g., gel filtration column like Sephadex G-25)

-

Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4

2. Procedure:

-

Protein Preparation:

-

Dye Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[9]

-

-

Labeling Reaction:

-

While gently vortexing, add the dissolved dye solution to the protein solution. A molar excess of the dye to the protein is required; a starting point of 5-15 fold molar excess is recommended.

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[7]

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column.[7]

-

Equilibrate the column with PBS.

-

Apply the reaction mixture to the column and elute with PBS.

-

Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and 591 nm (for Cy3.5).

-

The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

-

3. Storage of Labeled Protein:

-

Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage.[9] Adding a stabilizer like bovine serum albumin (BSA) can be beneficial.[9]

Visualizations

To further elucidate the core concepts, the following diagrams illustrate the chemical reaction and the experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. gentaur.com [gentaur.com]

- 3. NB-64-44945-10mg | Cyanine 3.5 chloride [2231670-86-1] Neobiotech [neo-biotech.com]

- 4. goldbio.com [goldbio.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. glenresearch.com [glenresearch.com]

- 8. assaygenie.com [assaygenie.com]

- 9. NHS ester protocol for labeling proteins [abberior.rocks]

(E)-Cyanine 3.5 Chloride: A Technical Guide to Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility and optimal storage conditions for (E)-Cyanine 3.5 chloride, a fluorescent dye critical for various applications in research and drug development. Adherence to these guidelines is paramount for ensuring the integrity, performance, and reproducibility of experimental results.

Core Properties of this compound

This compound, often referred to as Cy3.5 NHS ester, is an amine-reactive fluorescent dye. Its N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines in biomolecules such as proteins, peptides, and amine-modified oligonucleotides. The stability of this reactive group is a critical factor in both the solubility and storage of the compound.

Solubility Profile

This compound is characterized by its hydrophobicity and is generally insoluble in aqueous solutions. Its solubility is primarily in polar aprotic organic solvents. For optimal performance, it is crucial to select the appropriate solvent for creating stock solutions. Some suppliers offer Cy dye NHS esters as triethylammonium (B8662869) salts, which exhibit enhanced solubility in DMSO and DMF compared to their potassium salt counterparts.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble (a solubility of 10 mM has been reported for a similar compound) | Anhydrous (moisture-free) DMSO is highly recommended to prevent hydrolysis of the NHS ester. |

| Dimethylformamide (DMF) | Soluble | Anhydrous DMF is recommended to maintain the reactivity of the dye. |

| Dichloromethane (DCM) | Soluble | --- |

| Water | Insoluble | Aqueous solutions should be prepared by diluting a concentrated stock in an organic solvent. Direct dissolution in water is not effective. |

| Ethanol | Information not readily available | It is advisable to test solubility on a small scale before preparing a larger stock solution. |

Storage and Stability

Proper storage of this compound is critical to maintain its chemical integrity and fluorescent properties. The primary concerns are degradation due to moisture, light, and temperature.

Solid Form

The solid, powdered form of this compound is relatively stable when stored correctly.

Table 2: Recommended Storage Conditions for Solid this compound

| Parameter | Condition | Duration |

| Temperature | -20°C | 12 to 24 months |

| Light | In the dark (e.g., in an amber vial or wrapped in foil) | --- |

| Atmosphere | Desiccated (in the presence of a desiccant) | --- |

Transportation at ambient temperature for up to three weeks is generally acceptable.[1]

Solution Form

Solutions of this compound, particularly in organic solvents, are more susceptible to degradation, primarily through hydrolysis of the NHS ester by any residual moisture.

Table 3: Recommended Storage Conditions for this compound Stock Solutions

| Solvent | Temperature | Duration | Recommendations |

| Anhydrous DMSO or DMF | -20°C | Up to 2 weeks | Prepare fresh solutions for each experiment if possible. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles and moisture introduction. |

| Anhydrous DMSO or DMF | -80°C | Potentially longer than 2 weeks (exact duration not specified in literature, but a common practice for extending shelf-life) | Aliquoting is essential. Snap-freezing in liquid nitrogen or a dry ice/ethanol bath can be beneficial. |

| Aqueous Buffers | Not Recommended for Storage | Use Immediately | The NHS ester hydrolyzes rapidly in aqueous environments. Do not store stock solutions in aqueous buffers. |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the best practices for preparing a stock solution of this compound to ensure its stability and reactivity for downstream applications.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO) or anhydrous dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

-

Vortex mixer

-

Microcentrifuge

-

Low-retention, light-blocking microcentrifuge tubes for aliquoting

Procedure:

-

Equilibration of Reagents: Before opening, allow the vial of solid this compound to warm to room temperature for at least 20 minutes. This critical step prevents the condensation of atmospheric moisture onto the cold powder, which would lead to hydrolysis of the NHS ester.

-

Solvent Addition: Briefly centrifuge the vial to ensure all the powder is at the bottom. Carefully open the vial and, using a pipette with an appropriate tip, add the desired volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 10 mM).

-

Dissolution: Tightly cap the vial and vortex thoroughly until the dye is completely dissolved. The solution should be clear with no visible particulates.

-

Inert Gas Purging: To displace oxygen and moisture, gently purge the headspace of the vial with an inert gas like argon or nitrogen before recapping.

-

Aliquoting: Immediately dispense the stock solution into single-use, low-retention, light-blocking microcentrifuge tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles and exposure to light and moisture.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 2 weeks) or at -80°C for longer-term storage.

-

Usage: When ready to use, thaw an aliquot at room temperature, protected from light. Use the solution immediately for your labeling reaction. Discard any unused portion of the thawed aliquot.

Visualization of Key Relationships

The following diagram illustrates the logical workflow for the proper handling and storage of this compound to ensure experimental success.

Caption: Logical workflow for handling and storing this compound.

References

Methodological & Application

Application Note: (E)-Cyanine 3.5 Chloride for Protein and Peptide Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Cyanine 3.5 (Cy3.5) chloride is a reactive, orange-red fluorescent dye commonly used for labeling proteins, peptides, and oligonucleotides.[1][2][3][4] Its N-hydroxysuccinimide (NHS) ester form readily reacts with primary amino groups (-NH2) on biomolecules to form stable amide bonds.[5] This property makes it an excellent tool for a variety of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, Western blotting, and immunoassays.[1][6] The dye is known for its bright fluorescence, high photostability, and sharp spectral characteristics, providing strong and reliable signals.[1]

Physicochemical and Spectral Properties

(E)-Cyanine 3.5 chloride possesses favorable spectral properties for biological imaging, including a high molar extinction coefficient and a good fluorescence quantum yield. The key characteristics are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~581 - 591 nm | [1][2][3][4][7][8] |

| Emission Maximum (λem) | ~596 - 604 nm | [1][2][3][4][7][8][9] |

| Molar Extinction Coefficient (ε) | ~116,000 L·mol⁻¹·cm⁻¹ | [7][8] |

| Fluorescence Quantum Yield | ~0.35 | [7][8] |

| Stokes Shift | ~15 nm | [1] |

| Recommended pH Range for Labeling | 8.3 - 8.5 | [5][10] |

| Solubility | Soluble in organic solvents (DMF, DMSO) | [7] |

Key Applications

-

Fluorescence Microscopy: Labeled proteins and peptides can be visualized in cells and tissues to study their localization, trafficking, and interactions.

-

Flow Cytometry: Conjugated antibodies enable the identification and sorting of specific cell populations.[1]

-

Western Blotting: Fluorescently labeled secondary antibodies allow for the sensitive detection of target proteins.[]

-

Immunoassays (ELISA): Labeled antibodies or antigens can be used to quantify analytes in a sample.[6]

-

FRET (Förster Resonance Energy Transfer): Cy3.5 can serve as a FRET donor or acceptor in studies of molecular interactions.[12]

Experimental Protocols

Protocol 1: Protein Labeling with (E)-Cyanine 3.5 NHS Ester

This protocol provides a general procedure for labeling proteins with (E)-Cyanine 3.5 NHS ester. Optimization may be required for specific proteins.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)[13]

-

This compound (NHS ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5][14][15]

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[5][10]

-

Purification column (e.g., gel filtration or desalting column)[][15]

Procedure:

-

Protein Preparation:

-

Dye Preparation:

-

Labeling Reaction:

-

For optimal labeling, a molar excess of the dye is required. A starting point of a 10:1 molar ratio of dye to protein is recommended.[13] This may need to be optimized for your specific protein.

-

Add the calculated amount of the dye solution to the protein solution while gently vortexing.[10]

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[5][15]

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye using a gel filtration or desalting column.[][15]

-

Collect the fractions containing the labeled protein. The first colored fraction is typically the labeled protein.

-

-

Characterization and Storage:

-

Determine the protein concentration and the degree of labeling (DOL). The DOL is the average number of dye molecules per protein molecule and can be calculated from the absorbance at 280 nm and the absorbance maximum of the dye.[14]

-

Store the labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage, protected from light.[14]

-

Protocol 2: Peptide Labeling

The general principles for protein labeling also apply to peptides. However, due to their smaller size, purification methods may differ.

Modifications for Peptide Labeling:

-

Purification: Reverse-phase HPLC is often the preferred method for purifying labeled peptides to achieve high purity.

-

Stoichiometry: For peptides with a single primary amine (the N-terminus), a lower molar excess of the dye may be sufficient to achieve a 1:1 labeling ratio.

Diagrams

Caption: Covalent labeling of a protein or peptide with (E)-Cyanine 3.5 NHS Ester.

Caption: Workflow for labeling proteins and peptides with (E)-Cyanine 3.5 NHS Ester.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Ensure the pH is between 8.3 and 8.5 for optimal reaction.[5][10] |

| Presence of amine-containing buffers. | Dialyze the protein against an amine-free buffer before labeling.[6][13] | |

| Inactive dye due to hydrolysis. | Prepare the dye solution immediately before use in anhydrous solvent.[5] | |

| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of DMF or DMSO in the reaction mixture below 10%.[5] |

| Protein instability. | Perform the labeling reaction at 4°C for a longer duration.[16] | |

| Inconsistent Results | Inaccurate protein concentration. | Accurately determine the protein concentration before labeling.[5] |

| Over-labeling affecting protein function. | Optimize the dye-to-protein molar ratio by performing a titration.[] |

References

- 1. Cyanine3.5 Dye | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. gentaur.com [gentaur.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. assaygenie.com [assaygenie.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. interchim.fr [interchim.fr]

- 12. lubio.ch [lubio.ch]

- 13. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 14. NHS ester protocol for labeling proteins [abberior.rocks]

- 15. glenresearch.com [glenresearch.com]

- 16. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (E)-Cyanine 3.5 Chloride in Oligonucleotide Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Cyanine 3.5 (Cy3.5) chloride is a bright, orange-red fluorescent dye commonly utilized for labeling oligonucleotides. Its high quantum yield, photostability, and distinct spectral properties make it an excellent candidate for a variety of molecular biology and diagnostic applications. This document provides detailed protocols for the covalent labeling of amino-modified oligonucleotides with (E)-Cyanine 3.5 NHS (N-Hydroxysuccinimide) ester chloride, along with data presentation and application-specific workflows. Labeled oligonucleotides are crucial tools for in-depth biochemical and cellular analysis, enabling sensitive and non-radioactive detection in techniques such as fluorescence microscopy, Fluorescence Resonance Energy Transfer (FRET), and Fluorescence In Situ Hybridization (FISH).[1]

(E)-Cyanine 3.5 NHS ester reacts efficiently with primary amino groups introduced at the 5', 3', or internal positions of an oligonucleotide, forming a stable amide bond. This covalent linkage ensures the fluorescent label remains attached throughout subsequent experimental procedures.

Spectral and Physicochemical Properties

Proper experimental design and data interpretation require a clear understanding of the spectral characteristics of (E)-Cyanine 3.5. The key quantitative data for this fluorophore are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~581 nm | [2][] |

| Emission Maximum (λem) | ~596 nm | [2][] |

| Extinction Coefficient (ε) | 125,000 cm⁻¹M⁻¹ | [1] |

| Stokes Shift | ~15 nm | [2] |

| Molecular Weight | ~607.71 g/mol | [] |

Experimental Protocols

Preparation of Reagents

a. Amino-Modified Oligonucleotide:

-

Resuspend the lyophilized amino-modified oligonucleotide in nuclease-free water or TE buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0) to a stock concentration of 1 mM.

-

It is crucial to ensure the oligonucleotide solution is free from primary amine-containing buffers like Tris, as these will compete with the labeling reaction. If necessary, purify the oligonucleotide by ethanol (B145695) precipitation.

b. (E)-Cyanine 3.5 NHS Ester Stock Solution:

-

Allow the vial of (E)-Cyanine 3.5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO). This solution should be prepared fresh for each labeling reaction as NHS esters are susceptible to hydrolysis.

c. Labeling Buffer:

-

Prepare a 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer.

-

Adjust the pH to 8.5 - 9.0. The slightly basic pH is essential for deprotonating the primary amine on the oligonucleotide, making it reactive with the NHS ester.

Oligonucleotide Labeling Protocol

This protocol is optimized for a 20-30 nmol scale labeling reaction.

-

In a microcentrifuge tube, combine:

-

20-30 nmol of amino-modified oligonucleotide.

-

Add labeling buffer to a final volume of 200 µL.

-

-

Add 20 µL of the 10 mg/mL (E)-Cyanine 3.5 NHS ester stock solution to the oligonucleotide solution.

-

Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature in the dark. Wrapping the tube in aluminum foil is recommended to prevent photobleaching.

-

(Optional) The reaction can be left overnight at 4°C for potentially higher labeling efficiency.

References

(E)-Cyanine 3.5 Chloride: Application Notes and Protocols for Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Cyanine 3.5 (Cy3.5) chloride is a fluorescent dye belonging to the cyanine family, known for its bright orange-red fluorescence. Its favorable spectral properties, including a high molar extinction coefficient and good quantum yield, make it a valuable tool for various biological applications, notably flow cytometry. This document provides detailed application notes and protocols for the use of (E)-Cyanine 3.5 chloride-conjugated antibodies in flow cytometry, aimed at enabling researchers to effectively incorporate this fluorophore into their immunophenotyping and cell analysis workflows.

Cyanine dyes, in general, are known to sometimes exhibit non-specific binding to monocytes and macrophages.[1] Therefore, the use of appropriate blocking buffers is recommended to minimize background staining and ensure data accuracy.[1]

Spectral Properties and Quantitative Data

This compound exhibits distinct excitation and emission spectra that make it suitable for multicolor flow cytometry experiments. Proper instrument setup with the correct lasers and filters is crucial for optimal detection and to minimize spectral overlap with other fluorophores.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 591 nm | [2][3] |

| Emission Maximum (λem) | 604 nm | [2][3] |

| Molar Extinction Coefficient (ε) | 116,000 L⋅mol⁻¹⋅cm⁻¹ | [2][3] |

| Fluorescence Quantum Yield (Φ) | 0.35 | [2][3] |

Applications in Flow Cytometry

This compound is an excellent choice for labeling antibodies to detect cell surface and intracellular antigens in flow cytometry. Its brightness allows for the clear identification of both highly and lowly expressed targets.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound NHS Ester

This protocol outlines the procedure for covalently labeling an antibody with an N-hydroxysuccinimide (NHS) ester functionalized this compound.

Materials:

-

Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

-

This compound, NHS ester

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium bicarbonate

-

Desalting column (e.g., Sephadex G-25)

-

Reaction tubes

-

Pipettes

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris), dialyze the antibody against PBS.

-

Adjust the antibody solution to a concentration of 1-2 mg/mL.

-

Add 1 M sodium bicarbonate to the antibody solution to achieve a final concentration of 0.1 M, adjusting the pH to 8.3-8.5.

-

-

Dye Preparation:

-

Immediately before use, dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Slowly add the dissolved dye to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unconjugated dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

Collect the fractions containing the fluorescently labeled antibody. The first colored fraction is typically the conjugated antibody.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm and 591 nm.

-

Calculate the protein concentration and the dye concentration to determine the DOL.

-

-

Storage:

-

Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and a preservative such as sodium azide.

-

Protocol 2: Cell Surface Staining with (E)-Cyanine 3.5-Conjugated Antibody

This protocol provides a step-by-step guide for staining suspended cells for analysis by flow cytometry.

Materials:

-

Single-cell suspension (e.g., PBMCs, cultured cells)

-

(E)-Cyanine 3.5-conjugated primary antibody

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Fc receptor blocking solution (optional)

-

Viability dye (optional)

-

FACS tubes

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/100 µL in ice-cold Flow Cytometry Staining Buffer.[4]

-

-

Fc Receptor Blocking (Optional but Recommended):

-

To reduce non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.

-

-

Antibody Staining:

-

Add the predetermined optimal concentration of the (E)-Cyanine 3.5-conjugated antibody to the cell suspension.

-

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

-

-

Washing:

-

Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Carefully decant the supernatant.

-

Repeat the wash step twice.

-

-

Viability Staining (Optional):

-

If a viability dye is to be used, resuspend the cells in the appropriate buffer and add the viability dye according to the manufacturer's protocol.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Acquire the data on a flow cytometer equipped with a laser that can excite at or near 591 nm (e.g., a yellow-green laser) and an appropriate emission filter (e.g., a 610/20 bandpass filter).

-

Ensure proper controls, such as unstained cells and Fluorescence Minus One (FMO) controls, are included for accurate gating and compensation.[5]

-

Visualizations

Caption: Workflow for conjugating antibodies with this compound.

Caption: Workflow for cell staining with a Cy3.5-conjugated antibody.

Troubleshooting

Common issues in flow cytometry experiments include weak or no signal, high background, and high event rates.

| Problem | Possible Cause | Suggested Solution |

| Weak or No Signal | Insufficient antibody concentration | Titrate the antibody to determine the optimal concentration. |

| Low antigen expression | Use a brighter fluorophore or an amplification step (e.g., biotin-streptavidin).[4] | |

| Incorrect instrument settings | Ensure the correct laser and filter combination is used for Cy3.5.[5] | |

| High Background | Non-specific antibody binding | Include an Fc block step and use a protein-containing staining buffer (e.g., with BSA).[5] |

| Dead cells binding antibody | Use a viability dye to exclude dead cells from the analysis.[5] | |

| Antibody concentration too high | Titrate the antibody to find a concentration that maximizes signal-to-noise. | |

| High Event Rate | Cell concentration too high | Adjust the cell concentration to the recommended range for your instrument (typically 0.5-1 x 10⁶ cells/mL).[4] |

References

Application Notes and Protocols for (E)-Cyanine 3.5 Chloride in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

(E)-Cyanine 3.5 chloride, a member of the cyanine dye family, is a fluorescent probe with applications in the dynamic world of live-cell imaging. This document provides detailed application notes and protocols for its use, focusing on its spectral properties, and practical considerations for labeling and imaging living cells.

Introduction to this compound

(E)-Cyanine 3.5 (Cy3.5) chloride is a reactive fluorescent dye designed for the covalent labeling of biomolecules. Its NHS (N-hydroxysuccinimidyl) ester functional group readily reacts with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds. This property makes it a valuable tool for fluorescently tagging specific molecules to track their localization and dynamics within living cells.

Quantitative Data

The selection of a fluorophore is critically dependent on its photophysical properties. The following tables summarize the key quantitative data for this compound, facilitating its comparison with other common fluorophores.

Table 1: Spectral Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | ~581-591 nm | [1] |

| Emission Maximum (λem) | ~596-604 nm | [1] |

| Molar Extinction Coefficient | ~116,000 cm⁻¹M⁻¹ | |

| Quantum Yield | ~0.35 | |

| Stokes Shift | ~15-25 nm |

Table 2: Photostability Comparison of Cyanine Dyes

| Dye | Relative Photostability | Key Characteristics | Reference |

| Cy3.5 | Moderate | Good brightness, susceptible to photobleaching under intense illumination. | [2][3] |

| Cy3 | Moderate to High | Generally more photostable than Cy3.5, a widely used alternative. | [1][4] |

| Alexa Fluor 555 | High | Significantly more photostable than Cy3/Cy3.5, excellent for long-term imaging. | [1] |

| ATTO 550 | High | Known for high photostability and brightness. | [1] |

Experimental Protocols

The following protocols provide a detailed methodology for labeling a protein of interest with this compound and subsequently using the fluorescently-labeled protein for live-cell imaging.

Protein Labeling with this compound NHS Ester

This protocol describes the covalent attachment of this compound to a purified protein.

Materials:

-

This compound NHS ester

-

Purified protein of interest (e.g., antibody, purified recombinant protein) in an amine-free buffer (e.g., PBS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium bicarbonate (NaHCO₃), pH 8.3

-

Gel filtration column (e.g., Sephadex G-25)

-

Reaction tubes

Procedure:

-

Prepare Protein Solution:

-

Dissolve the protein of interest in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.

-

Add 1 M sodium bicarbonate to the protein solution to a final concentration of 100 mM to raise the pH to ~8.3. This is crucial for efficient labeling of primary amines.

-

-

Prepare Dye Stock Solution:

-

Immediately before use, dissolve this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

-

Labeling Reaction:

-

Add the dye stock solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein. This ratio may need to be optimized for your specific protein.

-

Mix gently and incubate for 1 hour at room temperature, protected from light.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS.

-

Collect the fractions containing the labeled protein. The labeled protein will be visible as a colored band.

-

-

Determination of Degree of Labeling (DOL) (Optional):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~581 nm (for Cy3.5).

-

Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.

-

Live-Cell Imaging of Labeled Proteins

This protocol outlines the steps for introducing the Cy3.5-labeled protein into live cells and subsequent imaging.

Materials:

-

Cy3.5-labeled protein

-

Live cells cultured on glass-bottom dishes or chamber slides

-

Appropriate cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)

-

Fluorescence microscope equipped with appropriate filters for Cy3.5 (Excitation: ~580 nm, Emission: ~600 nm) and an environmental chamber to maintain 37°C and 5% CO₂.

Procedure:

-

Cell Preparation:

-

Plate cells on a glass-bottom dish or chamber slide at an appropriate density to allow for individual cell imaging.

-

Allow cells to adhere and grow for 24-48 hours.

-

-

Introduction of Labeled Protein:

-

The method for introducing the labeled protein will depend on the protein and cell type. Common methods include:

-

Microinjection: For direct introduction into the cytoplasm or nucleus.

-

Electroporation: For introducing the protein into a large population of cells.

-

Cell-penetrating peptides (if conjugated): For spontaneous translocation across the cell membrane.

-

Receptor-mediated endocytosis: If the protein is a ligand for a cell surface receptor.

-

-

Incubate the cells with the labeled protein for a sufficient time to allow for uptake and localization. This time will need to be optimized.

-

-

Washing:

-

Gently wash the cells two to three times with pre-warmed, phenol (B47542) red-free medium to remove any unbound labeled protein.

-

-

Live-Cell Imaging:

-

Place the dish or slide on the microscope stage within the environmental chamber.

-

Allow the cells to equilibrate for at least 15-30 minutes.

-

Locate the cells using brightfield or phase-contrast microscopy.

-

Acquire fluorescence images using the appropriate filter set for Cy3.5.

-

To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.

-

For time-lapse imaging, set the desired time intervals and duration of the experiment.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using this compound for live-cell imaging of a protein of interest.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]

Application Notes and Protocols: (E)-Cyanine 3.5 Chloride NHS Ester for Amine Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Cyanine 3.5 (Cy3.5) chloride NHS ester is a reactive, orange-red fluorescent dye designed for the covalent labeling of primary amines in biomolecules such as proteins, peptides, and amine-modified nucleic acids.[1][2] The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines under mild basic conditions to form a stable amide bond.[3] This labeling chemistry is widely used for preparing fluorescently-labeled antibodies, enabling their use in a variety of applications including fluorescence microscopy, flow cytometry, and immunoassays.[4] Cy3.5 offers strong fluorescence, high water solubility, and good photostability, making it a reliable choice for sensitive detection and multiplexing experiments due to its distinct spectral properties.[1][4]

Chemical and Spectroscopic Properties

The key characteristics of (E)-Cyanine 3.5 chloride NHS ester are summarized in the table below. These properties are essential for designing experiments, selecting appropriate filter sets for fluorescence imaging, and quantifying the degree of labeling.

| Property | Value | Reference |

| Appearance | Dark purple solid | [5][6] |

| Molecular Weight | 741.62 g/mol | [5][6] |

| Excitation Maximum (λex) | ~581-591 nm | [2][4][6][7] |

| Emission Maximum (λem) | ~596-604 nm | [2][4][6][7] |

| Molar Extinction Coefficient (ε) | 116,000 M⁻¹cm⁻¹ | [2][6] |

| Fluorescence Quantum Yield (Φ) | 0.35 | [2][6] |

| Solubility | Soluble in organic solvents (DMF, DMSO), insoluble in water | [5][6] |

| Storage | Store at -20°C in the dark, desiccated | [5] |

Experimental Protocols

Protocol 1: General Protein and Antibody Labeling

This protocol provides a general procedure for labeling proteins and antibodies with this compound NHS ester. Optimization of the dye-to-protein molar ratio is recommended for each specific protein to achieve the desired degree of labeling (DOL).

Materials Required:

-

This compound NHS ester

-

Protein/antibody to be labeled

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Labeling Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5[3][8]

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4

-

Purification column (e.g., Sephadex G-25) or ultrafiltration vials

-

Phosphate-buffered saline (PBS)

Experimental Workflow Diagram:

Caption: Workflow for labeling proteins/antibodies with Cyanine 3.5 NHS ester.

Procedure:

-

Prepare the Antibody/Protein Solution:

-

Dissolve the antibody or protein in the labeling buffer at a concentration of 2-3 mg/mL. The protein solution must be free of amine-containing substances like Tris or glycine.[3]

-

If the protein is in a buffer like PBS, adjust the pH to 8.3-8.5 by adding one-tenth volume of 1 M sodium bicarbonate.[3]

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of this compound NHS ester to warm to room temperature.

-

Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be used immediately or can be stored at -20°C for up to two weeks.[9]

-

-

Labeling Reaction:

-

While gently stirring, add the calculated amount of the dye stock solution to the protein solution. A typical starting molar ratio of dye to protein is 15:1, but this should be optimized.

-

Incubate the reaction for 60 minutes at room temperature in the dark.

-

-

Quench the Reaction (Optional):

-

To stop the labeling reaction, add a quenching buffer (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM.

-

Incubate for an additional 10-15 minutes at room temperature.

-

-

Purify the Conjugate:

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~591 nm (the Amax for Cy3.5).

-

Calculate the protein concentration using the following formula:

-

Corrected A280 = A280 - (Amax * CF280) where CF280 for Cy3.5 is 0.22.[6]

-

Protein Concentration (M) = Corrected A280 / ε_protein

-

-

Calculate the dye concentration using the Beer-Lambert law:

-

Dye Concentration (M) = Amax / 116,000

-

-

The Degree of Labeling (DOL) is the molar ratio of the dye to the protein:

-

DOL = Dye Concentration / Protein Concentration

-

-

-

Storage:

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.

Materials Required:

-

Amine-modified oligonucleotide

-

This compound NHS ester

-

Anhydrous DMSO

-

Coupling Buffer: 0.1 M Carbonate buffer, pH 9.0-9.5[11]

-

Purification supplies (e.g., ethanol (B145695) precipitation reagents or HPLC)

Procedure:

-

Prepare the Oligonucleotide:

-

Ensure the amine-modified oligonucleotide is purified and free of any amine-containing buffers.[12]

-

Dissolve the oligonucleotide in the coupling buffer to a final concentration of 1-5 mg/mL.

-

-

Prepare the Dye Solution:

-

Prepare a fresh solution of (E)-Cyanine 3.5 NHS ester in anhydrous DMSO.

-

-

Labeling Reaction:

-

Add the dye solution to the oligonucleotide solution. The optimal molar ratio of dye to oligo should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature in the dark.

-

-

Purify the Labeled Oligonucleotide:

-

Purify the labeled oligonucleotide from the unreacted dye using methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.

-

Signaling Pathway and Application Visualization

Fluorescently labeled antibodies are critical tools for visualizing cellular components and pathways. For instance, an antibody targeting a specific receptor tyrosine kinase (RTK) can be labeled with Cy3.5 to study its localization and trafficking upon ligand binding.

Caption: Visualization of a generic receptor tyrosine kinase signaling pathway.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Degree of Labeling (DOL) | - Low protein concentration | Increase protein concentration to >2 mg/mL. |

| - Incorrect pH of labeling buffer | Ensure the pH is between 8.3 and 8.5.[8] | |

| - Presence of competing amines in the buffer | Use an amine-free buffer like bicarbonate or borate. | |

| - Hydrolyzed NHS ester | Use fresh, anhydrous DMSO/DMF and prepare the dye solution immediately before use.[1] | |

| Precipitation of Protein | - High concentration of organic solvent | Keep the volume of DMSO/DMF added to the protein solution to a minimum (<10% of the total volume). |

| High Background Fluorescence | - Incomplete removal of unreacted dye | Ensure thorough purification of the conjugate by gel filtration or dialysis. |

This document provides a comprehensive guide for the use of this compound NHS ester for amine labeling. For specific applications, further optimization of the protocols may be necessary. Always refer to the manufacturer's instructions for the specific product being used.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. genexismolekule.com [genexismolekule.com]

- 3. biotium.com [biotium.com]

- 4. Cyanine3.5 Dye | AxisPharm [axispharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Cyanine 3.5 NHS ester (A270137) | Antibodies.com [antibodies.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. pdf.dutscher.com [pdf.dutscher.com]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

Protocol for Labeling IgG with Cyanine 3.5 Maleimide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of Immunoglobulin G (IgG) antibodies with Cyanine 3.5 (Cy3.5) maleimide (B117702). Maleimide chemistry targets sulfhydryl groups (-SH) to form stable thioether bonds. This method is particularly useful when amine-based labeling (e.g., NHS esters) might interfere with the antibody's antigen-binding site.

Principle of Maleimide Labeling

Maleimide groups react specifically with free sulfhydryl groups, typically found in cysteine residues, at a neutral pH range (6.5-7.5).[1][2] IgG antibodies possess inter-chain disulfide bonds in the hinge region which can be selectively reduced to generate free sulfhydryl groups for labeling, leaving the antigen-binding sites unaffected.[1]

Materials and Equipment

A comprehensive list of necessary materials and equipment is provided below.

| Category | Item | Specifications |

| Antibody & Dye | IgG Antibody | 1-10 mg/mL in a suitable buffer |

| Cyanine 3.5 Maleimide | Dessicated and stored at < -15°C[3] | |